Nebramine Hydrochloride
Description
Embramine Hydrochloride (synonyms: Mebrophenhydramine Hydrochloride, Mebryl) is a brominated diphenylethane derivative with the chemical formula C₁₉H₂₅BrNO·HCl. Its structure features a p-bromophenyl group, a phenylethoxy moiety, and a dimethylaminoethylamine backbone .
Properties
Molecular Formula |
C₁₂H₂₆N₄O₅ . (ClH)ₓ |
|---|---|
Molecular Weight |
306.363646 |
Synonyms |
2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl)-D-streptamine Sulfate; 3’-Deoxyneamin Hydrochloride; 3’-Deoxyneamine Hydrochloride; 3’-Deoxyneomycin A Hydrochloride; Nebramycin VIII Hydrochloride; Tobramine Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences and similarities between Embramine Hydrochloride and related compounds:
Key Observations
- Bromine vs. Chlorine Substituents: Embramine’s p-bromophenyl group (vs.
- Therapeutic Divergence: While Embramine and Chlorphenoxamine share structural motifs, their applications differ—antihistaminic vs. anticholinergic (Parkinson’s disease/parkinsonism treatment) .
- Mechanistic Contrast: Mecamylamine targets nicotinic receptors (hypertension management), whereas Radafaxine modulates monoamine reuptake, highlighting how structural variations dictate target specificity .
Research Findings and Pharmacological Insights
Q & A
Q. What validated analytical methods are recommended for quantifying Nebramine Hydrochloride purity in pharmaceutical formulations?
this compound purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:
- Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution mode.
- Flow rate : 1.0 mL/min.
- Detection wavelength : 210–230 nm for optimal sensitivity . Sample preparation involves ultrasonication in a suitable solvent (e.g., methanol or water), filtration (0.45 µm membrane), and dilution to a target concentration (e.g., 1 mg/mL) . Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.4% nebramine as per USP guidelines) .
Q. How should researchers design synthesis protocols to minimize impurities in this compound?
Synthesis optimization requires strict control of reaction conditions:
- Temperature : Maintain ±2°C tolerance during critical steps (e.g., acylation or salt formation).
- Purification : Use recrystallization with ethanol-water mixtures to remove intermediates like deoxystreptamine kanosaminide.
- In-process checks : Monitor reaction progress via thin-layer chromatography (TLC) or in-line spectroscopy to halt reactions at >95% yield .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?
Stability studies should follow ICH Q1A guidelines:
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Analytical comparability : Use mass spectrometry (LC-MS) to characterize degradation products (e.g., hydrolyzed nebramine) and correlate with HPLC impurity profiles .
- Storage recommendations : Store lyophilized powder in amber vials at –20°C; reconstituted solutions should be aliquoted and used within 1 month to prevent hydrolysis .
Q. How can researchers optimize impurity profiling for this compound using advanced chromatographic techniques?
Employ orthogonal methods to validate impurity limits:
- HPLC-DAD : Quantify known impurities (e.g., nebramine at ≤0.4%) using relative retention times and spectral matching .
- LC-MS/MS : Identify unknown impurities by fragmentation patterns and compare with databases (e.g., m/z libraries).
- Method validation : Assess precision (RSD <2%), accuracy (spike recovery 98–102%), and linearity (R² >0.999) across 50–150% of target concentration .
Q. What in vitro models are suitable for evaluating the therapeutic efficacy of this compound in targeted drug delivery systems?
- Hydrogel formulations : Adapt methods from metformin hydrochloride studies by incorporating viscosity-reducing excipients (e.g., pyridoxine hydrochloride) to enhance drug release kinetics.
- Release testing : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and simulate physiological pH (6.8–7.4) to model bioavailability .
- Kinetic analysis : Fit release data to Korsmeyer-Peppas models to determine diffusion mechanisms (e.g., Fickian vs. anomalous transport) .
Methodological Considerations for Data Analysis
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Design of Experiments (DoE) : Apply factorial designs to evaluate critical process parameters (CPPs) like pH, solvent ratio, and mixing speed.
- Statistical control : Use ANOVA to identify significant variability sources and implement corrective actions (e.g., tighter pH control ±0.1 units) .
Q. What bioanalytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
